molecular formula C6H10ClN3 B599939 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride CAS No. 104408-25-5

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

Cat. No. B599939
M. Wt: 159.617
InChI Key: QLJACZBEDWORHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a specialty chemical that can be obtained from various suppliers.


Synthesis Analysis

The synthesis of 1,2-dihydropyridines, which are valuable and reactive synthons, has been reported in the literature . A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been used as a flexible strategy to access chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes .


Molecular Structure Analysis

The molecular structure of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride can be found in various databases . The molecular weight of this compound is 159.617.


Chemical Reactions Analysis

1,2-Dihydropyridines are particularly useful precursors to synthesize piperidines and pyridines, which are among the most common structural components of pharmaceuticals . The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines is limited to enantioselective addition of nucleophiles to activated pyridines .

Scientific Research Applications

General Information about 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

This compound has a CAS number of 104408-25-5 and a molecular formula of C6H10ClN3 . It’s typically stored in a dry room at room temperature .

Dihydropyridines and Their Applications

Dihydropyridines, a class of compounds to which 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride belongs, are known to have significant applications in the field of medicine, particularly as calcium channel blockers (CCBs) .

  • Specific Scientific Field: Medicine, specifically Cardiology .
  • Summary of the Application: Dihydropyridines are used as calcium channel blockers. They block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .
  • Methods of Application or Experimental Procedures: Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
  • Results or Outcomes: By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation. This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

    Synthesis of Alkaloids

    • Specific Scientific Field: Organic Chemistry
    • Summary of the Application: 1,2-dihydropyridines (1,2-DHPs) have been utilized countless times for the synthesis of several drugs and important alkaloids .
    • Methods of Application or Experimental Procedures: 1,2-DHPs are used as precursors for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
    • Results or Outcomes: The synthesis of these alkaloids using 1,2-DHPs as starting materials has been successful .

    Formation of Metal Complexes

    • Specific Scientific Field: Inorganic Chemistry
    • Summary of the Application: Certain dihydropyridines can react with metal acetates to form complexes .
    • Methods of Application or Experimental Procedures: For instance, 2-hydrazono-1-phenyl-1,2-dihydroquinolin-4-ol, a compound similar to 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, reacts with Co(II), Ni(II) and Cu(II) acetates to afford complexes .
    • Results or Outcomes: The formation of these complexes has been confirmed .

    Synthesis of Biologically Active Compounds

    • Specific Scientific Field: Medicinal Chemistry
    • Summary of the Application: Dihydropyridines, including 1,2-dihydropyridines (1,2-DHPs), have been used for the synthesis of several drugs and important alkaloids .
    • Methods of Application or Experimental Procedures: 1,2-DHPs are used as precursors for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
    • Results or Outcomes: The synthesis of these alkaloids using 1,2-DHPs as starting materials has been successful .

    Formation of Metal Complexes

    • Specific Scientific Field: Inorganic Chemistry
    • Summary of the Application: Certain dihydropyridines can react with metal acetates to form complexes .
    • Methods of Application or Experimental Procedures: For instance, 2-hydrazono-1-phenyl-1,2-dihydroquinolin-4-ol, a compound similar to 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, reacts with Co(II), Ni(II) and Cu(II) acetates to afford complexes .
    • Results or Outcomes: The formation of these complexes has been confirmed .

    Antimicrobial Agents

    • Specific Scientific Field: Pharmacology
    • Summary of the Application: Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents .
    • Methods of Application or Experimental Procedures: These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
    • Results or Outcomes: These compounds have shown promising results as antimicrobial agents .

properties

IUPAC Name

(6-methylpyridin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJACZBEDWORHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679251
Record name 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

CAS RN

104408-25-5
Record name 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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